N-(4-(Oxetan-3-YL)phenyl)acetamide

概要

説明

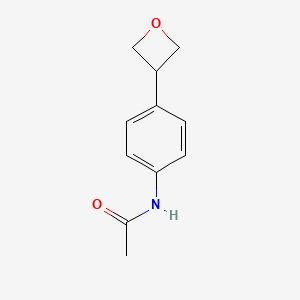

N-(4-(Oxetan-3-YL)phenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an acetamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring and subsequent acetamide formation. One common synthetic route includes:

Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.

Attachment to the Phenyl Ring: The oxetane ring is then attached to the phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.

Formation of Acetamide Group: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

化学反応の分析

Types of Reactions

N-(4-(Oxetan-3-YL)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce primary amines .

科学的研究の応用

N-(4-(Oxetan-3-YL)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: The oxetane ring is known for its metabolic stability and ability to improve the pharmacokinetic properties of drug molecules.

Materials Science: The unique structural properties of the oxetane ring make this compound useful in the development of novel materials with specific mechanical and thermal properties.

Biological Studies: It can be used as a probe to study biological processes involving oxetane-containing molecules.

作用機序

The mechanism of action of N-(4-(Oxetan-3-YL)phenyl)acetamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .

類似化合物との比較

Similar Compounds

Oxetan-3-one: Another oxetane derivative with similar structural properties.

N-(4-(Oxetan-3-YL)phenyl)amine: Similar to N-(4-(Oxetan-3-YL)phenyl)acetamide but with an amine group instead of an acetamide group.

Uniqueness

This compound is unique due to its combination of the oxetane ring and acetamide group, which imparts specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

生物活性

N-(4-(Oxetan-3-YL)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves the formation of an oxetane ring fused to a phenyl group. The oxetane moiety is known to enhance the biological activity of compounds by influencing their interaction with biological targets.

Table 1: Structure-Activity Relationships

| Compound | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 7a | 7a | 420 | Inhibits NAAA activity |

| 7h | 7h | 115 | More potent than 7a in inhibiting NAAA |

Key Findings:

- The compound (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropanamide (7a) was identified as a potent non-competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the metabolism of bioactive lipids like palmitoylethanolamide (PEA) .

- Structural modifications led to the discovery that (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide (7h) exhibited significantly improved potency against NAAA with an IC50 value of 115 nM compared to 420 nM for 7a .

In Vitro Studies

In vitro studies have demonstrated that this compound and its derivatives can effectively inhibit NAAA, thereby preventing the degradation of PEA. This inhibition is crucial for enhancing the anti-inflammatory effects mediated by PEA, which activates nuclear receptors involved in pain modulation and inflammation reduction.

In Vivo Studies

In vivo experiments involving carrageenan-induced inflammation models in mice showed that compounds like 7a and 7h significantly reduced leukocyte infiltration and restored PEA levels in tissues. These findings suggest that these compounds can modulate inflammatory responses effectively .

Case Study: Anti-inflammatory Effects

A notable case study involved administering 7h to mice subjected to localized inflammation through carrageenan injection. Results indicated a dose-dependent reduction in leukocyte infiltration, correlating with the compounds' ability to inhibit NAAA activity in vitro .

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-(Oxetan-3-YL)phenyl)acetamide derivatives?

- Methodological Answer : A widely used approach involves Claisen-Schmidt condensation under ultrasonic irradiation. For example, N-(4-acetylphenyl)acetamide reacts with aromatic aldehydes in ethanol with catalytic KOH to yield N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives. Ultrasonic irradiation enhances reaction efficiency by reducing time and improving yields compared to conventional methods .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend:

- Handling : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation, skin contact, or ingestion. Work in a fume hood.

- Storage : Store in a cool, dry place, away from incompatible substances (e.g., strong oxidizers). Stability data suggest refrigeration (-20°C) for long-term storage .

- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural confirmation of the oxetane ring and acetamide group (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Chromatography (HPLC/UPLC) : For purity assessment using validated methods .

Advanced Research Questions

Q. How can ultrasonic or microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?

- Methodological Answer : Microwave irradiation (e.g., 455 W) accelerates reactions by enabling rapid, uniform heating. For example, microwave-assisted synthesis of sulfonamide-linked derivatives reduces reaction times from hours to minutes while maintaining high yields (>80%). Ultrasonic methods enhance mixing and mass transfer, particularly in heterogeneous systems, by generating cavitation bubbles that disrupt reaction barriers .

Q. What strategies are effective in resolving contradictory pharmacological data among structurally similar acetamide derivatives?

- Methodological Answer : Contradictions in activity (e.g., varying analgesic efficacy) can be addressed by:

- Structure-Activity Relationship (SAR) Analysis : Systematically modifying substituents (e.g., sulfonamide vs. piperazine groups) and evaluating their impact on target binding .

- Assay Standardization : Replicating assays under controlled conditions (pH, temperature) to minimize variability.

- Meta-Analysis : Comparing data across studies using tools like molecular docking or pharmacophore modeling to identify critical structural features. For instance, N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide showed superior anti-nociceptive activity compared to other analogs in inflammatory pain models .

Q. How can computational methods aid in predicting the biological activity and optimizing the structure of this compound analogs?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., cyclooxygenase for analgesic activity).

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological outcomes.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., reducing hepatic toxicity). A study on TEAD–YAP inhibitors demonstrated the utility of computational screening in identifying analogs with enhanced efficacy .

特性

IUPAC Name |

N-[4-(oxetan-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAUNJYJQCMRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。